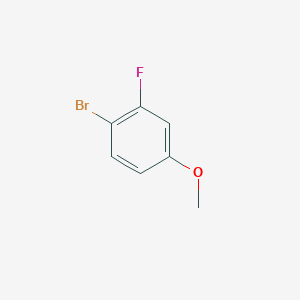

4-Bromo-3-fluoroanisole

概述

描述

准备方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Bromo-3-fluoroanisole involves the reaction of 2-fluoro-5-methoxybenzoic acid with tetrabutylammonium bromide in the presence of potassium phosphate and acetonitrile. The reaction mixture is stirred at 100°C for 16 hours, followed by extraction and purification to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

化学反应分析

Types of Reactions: 4-Bromo-3-fluoroanisole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through reactions such as the Suzuki-Miyaura coupling, where it reacts with arylboronic acids or esters in the presence of a palladium catalyst.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Arylboronic acids or esters, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., tetrahydrofuran) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

Major Products Formed:

Substitution Reactions: Formation of various substituted anisoles depending on the substituent introduced.

Oxidation Products: Formation of corresponding phenols or quinones.

科学研究应用

Chemistry

4-Bromo-3-fluoroanisole serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is particularly useful in:

- Substitution Reactions : The bromine atom can be substituted using methods like Suzuki-Miyaura coupling, facilitating the formation of biaryl compounds .

- Oxidation and Reduction Reactions : Under specific conditions, it can undergo oxidation to yield phenolic compounds or quinones .

Biology

In biological research, this compound has shown potential as:

Medicine

This compound plays a role in the development of new therapeutic agents. Its structural characteristics allow for modifications that enhance biological activity, making it a valuable precursor in medicinal chemistry.

Industrial Applications

In industry, this compound is utilized in:

- Production of Specialty Chemicals : It is employed in synthesizing advanced materials and specialty chemicals that have applications in electronics and materials science .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Anticancer | Inhibition of EGFR-TK | |

| Related Halogenated Anisoles | Antifungal | Disruption of cell membrane integrity | |

| Various Halogenated Compounds | Enzyme Inhibitor | Modulation of CYP450 enzymes |

Table 2: Synthetic Reactions Involving Halogenated Anisoles

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Substitution Reactions | Arylboronic acids, palladium catalyst | Substituted anisoles |

| Oxidation | Potassium permanganate | Phenols or quinones |

作用机制

The mechanism of action of 4-Bromo-3-fluoroanisole in chemical reactions involves the activation of the bromine and fluorine atoms, which can participate in various substitution and coupling reactions. The presence of the methoxy group can influence the reactivity and selectivity of the compound in these reactions .

相似化合物的比较

Chemical Identity :

- CAS No.: 458-50-4 (primary), though some sources list 408-50-4 (likely a typographical error) .

- Molecular Formula : C₇H₆BrFO

- Molecular Weight : 205.02 g/mol .

- Synonyms: 1-Bromo-2-fluoro-4-methoxybenzene, 3-Fluoro-4-bromoanisole.

- Physical Properties :

Applications :

4-Bromo-3-fluoroanisole serves as a versatile intermediate in pharmaceutical and organic synthesis. For example, it has been utilized in Pd(0)-catalyzed Negishi cross-coupling reactions, achieving a 46% yield in the synthesis of substituted oxazolidine derivatives .

Comparison with Structural Analogs

Positional Isomers of Bromo-Fluoroanisoles

The position of bromo and fluoro substituents significantly influences chemical behavior. Key isomers include:

Key Observations :

- Reactivity : Electron-withdrawing substituents (e.g., bromo, fluoro) at the para and meta positions enhance electrophilic substitution rates compared to ortho isomers, which may suffer from steric hindrance .

- Thermal Stability : Higher melting points in this compound suggest stronger intermolecular forces compared to isomers with substituents in less polar positions .

Halogen-Substituted Analogs

Replacing fluorine with chlorine alters electronic and steric properties:

Nitro- and Trifluoromethyl-Substituted Derivatives

Additional functional groups further modulate reactivity and applications:

Research Findings and Practical Implications

- Synthetic Utility : this compound’s balanced electronic properties make it superior to chloro analogs in cross-coupling reactions .

- Environmental Considerations: Fluorinated anisoles generally exhibit higher persistence in aquatic environments compared to non-halogenated analogs, necessitating advanced waste treatment .

生物活性

4-Bromo-3-fluoroanisole (CAS No. 458-50-4) is a halogenated aromatic compound that belongs to the class of anisoles, characterized by the presence of both bromine and fluorine substituents on the aromatic ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, synthetic organic chemistry, and materials science.

- Molecular Formula : C₇H₆BrFO

- Molecular Weight : 205.02 g/mol

- Boiling Point : Not available

- Solubility : Moderately soluble in organic solvents, with varying solubility reported in different studies (e.g., 0.136 mg/ml) .

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests potential applications in various fields, including pharmacology and materials science. The compound's structural features allow it to interact with biological systems, potentially affecting cellular processes.

1. Anticancer Activity

Halogenated anisoles, including this compound, have been studied for their potential as anticancer agents. For instance, related compounds have shown selective cytotoxicity against cancer cells by inhibiting key enzymes involved in cell signaling pathways, such as the epidermal growth factor receptor tyrosine kinase (EGFR-TK) . While direct studies on this compound are scarce, its structural analogs exhibit similar mechanisms of action.

2. Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This suggests that it may influence drug metabolism and could be useful in designing drugs that require modulation of metabolic pathways .

3. Antifungal Properties

Similar halogenated compounds have demonstrated antifungal activity by disrupting cell membrane integrity in fungi such as Candida albicans. While specific data on this compound is lacking, its structural similarities to known antifungals indicate potential efficacy against fungal pathogens .

Table 1: Summary of Biological Activities of Halogenated Anisoles

| Compound | Activity Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Anticancer | Inhibition of EGFR-TK | |

| 3-(4-bromophenyl)-5-acyl- | Antifungal | Disruption of cell membrane | |

| oxymethyl-2,5-dihydrofuran | |||

| 4-(Halogenoanilino)-6-brom | Anticancer | Cytotoxicity against cancer cells |

Synthetic Applications

In addition to its biological activity, this compound serves as a valuable intermediate in organic synthesis. It can facilitate the preparation of various derivatives through electrophilic aromatic substitution reactions. This versatility is leveraged in the development of pharmaceuticals and agrochemicals.

Table 2: Synthetic Reactions Involving Halogenated Anisoles

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-3-fluoroanisole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution on pre-functionalized aromatic rings. For example, bromination of 3-fluoroanisole using Br₂ in the presence of FeBr₃ or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronic acids. Reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DCM vs. THF), and stoichiometry of reagents significantly impact yield and purity. Purity is often assessed via HPLC (>95% GC/HPLC) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and integration ratios.

- GC-MS/HPLC to verify purity (>95% by GC/HPLC as per industrial standards) .

- Melting Point (if crystalline; compare to literature values, though mp data is sparse for this compound).

Cross-referencing with NIST spectral libraries or analogous bromo-fluoroanisole derivatives (e.g., 2-Bromo-4-fluoroanisole ) is advised.

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer :

- Environmental Hazard : Prevent groundwater contamination due to its aquatic toxicity (ecological data classifies it as harmful to water systems) .

- Personal Protection : Use fume hoods, gloves, and eye protection. Store at 0–6°C if unstable at room temperature (as seen in related bromo-nitroanisole derivatives ).

Advanced Research Questions

Q. How do electronic effects of bromo and fluoro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- The fluoro group acts as a strong electron-withdrawing meta-director, while bromo is a weaker electron-withdrawing ortho/para-director. This creates competing regioselectivity in NAS.

- Computational modeling (e.g., DFT) can predict activation barriers for substitution at C-4 vs. C-6 positions. Experimental validation via kinetic studies under varying conditions (e.g., solvent, base) is recommended .

Q. What strategies can resolve contradictions in reported reaction outcomes when using this compound in multi-step syntheses?

- Methodological Answer :

- Systematic Reproducibility Checks : Document reaction parameters (e.g., moisture levels, catalyst batches) rigorously.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenation or methoxy group displacement).

- Cross-Referencing : Compare results with structurally similar compounds (e.g., 3-Bromo-4-fluoroanisole ) to isolate substituent-specific effects. Contradictions may arise from unaccounted steric or electronic factors .

Q. How can computational chemistry predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Perform DFT calculations to map electron density and frontier molecular orbitals (FMOs). For example, the LUMO distribution may indicate preferential oxidative addition sites for Pd catalysts.

- Validate predictions with experimental Suzuki-Miyaura couplings using para-substituted boronic acids. Compare regioselectivity trends with NIST-reported analogs (e.g., 4-Bromo-2,6-dichloroanisole ).

属性

IUPAC Name |

1-bromo-2-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANVIFOBBVAKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50961218 | |

| Record name | 1-Bromo-2-fluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458-50-4, 408-50-4 | |

| Record name | 1-Bromo-2-fluoro-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-fluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。